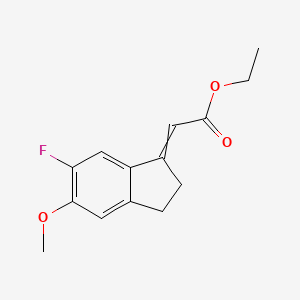

ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

Description

Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is a fluorinated indene-based ester characterized by a conjugated enone system and substituted aromatic ring. Its structure features:

- A 2,3-dihydro-1H-inden-1-ylidene core with a planar geometry due to the α,β-unsaturated ester group.

- 6-Fluoro and 5-methoxy substituents on the indene ring, which modulate electronic properties and steric interactions.

- An ethyl ester group at the α-position of the enone, influencing solubility and reactivity.

This compound is synthesized via Knoevenagel condensation or analogous methods, as seen in related indenylidene derivatives (e.g., ). Its stereochemistry (E-configuration) is critical for biological activity and molecular interactions.

Properties

Molecular Formula |

C14H15FO3 |

|---|---|

Molecular Weight |

250.26 g/mol |

IUPAC Name |

ethyl 2-(6-fluoro-5-methoxy-2,3-dihydroinden-1-ylidene)acetate |

InChI |

InChI=1S/C14H15FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6-8H,3-5H2,1-2H3 |

InChI Key |

FBEXIOCXOBDPSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CCC2=CC(=C(C=C21)F)OC |

Origin of Product |

United States |

Preparation Methods

Compound Identification and Properties

Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is identified by CAS number 1384264-42-9. Its structural features include a dihydroindene core with fluoro and methoxy substituents at the 6 and 5 positions respectively, and an ethyl acetate group connected through an exocyclic double bond with E-configuration.

General Synthetic Approaches

The synthesis of this compound can be approached through multiple pathways, each with specific advantages depending on available starting materials and desired scale.

Primary Synthetic Strategies

Based on the analysis of related compounds in the literature, three primary strategies emerge:

- Sequential functionalization of the indene core followed by installation of the exocyclic double bond

- Construction of the indene system with pre-installed functional groups

- Direct modification of existing indene derivatives through cross-coupling methodologies

Preparation Method 1: Via Indanone Intermediates and Dehydration

This route represents the most documented approach for synthesizing structurally analogous compounds, as illustrated in the supplementary information of cyclooxygenase inhibitor studies.

Synthesis of 6-Fluoro-5-methoxy-1-indanone

The initial step involves preparation of the appropriately substituted indanone:

Step 1: Formation of 6-fluoro-5-methoxy-1-indanone from 4-fluoro-3-methoxybenzaldehyde

4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5) serves as a convenient starting material. The aldehyde undergoes homologation via Wittig reaction followed by cyclization:

- Reaction with (triphenylphosphoranylidene)acetaldehyde to form the α,β-unsaturated aldehyde

- Reduction to the corresponding alcohol using sodium borohydride

- Friedel-Crafts cyclization with polyphosphoric acid or AlCl₃ to form the indanone

Alkylation with Ethyl Acetate

Following the procedure documented for related indanone derivatives:

Step 2: Alkylation of 6-fluoro-5-methoxy-1-indanone with ethyl acetate

- In a flame-dried reaction vessel under argon, lithium diisopropylamide (LDA, 2M, 1.02 equivalents) is added to dry tetrahydrofuran (1 mL/mmol) at -75°C

- Ethyl acetate (1.0 equivalent) is added dropwise and the mixture is stirred for 20 minutes

- 6-Fluoro-5-methoxy-1-indanone (1.0 equivalent) is added and the solution is stirred for 2 hours at -75°C

- The reaction is warmed to 0°C and quenched with 3M HCl

- The product is extracted with an appropriate organic solvent, washed with brine, and dried over MgSO₄

This reaction produces ethyl 2-(6-fluoro-5-methoxy-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate as a tertiary alcohol intermediate.

Dehydration to Form the Exocyclic Double Bond

Step 3: Dehydration of the tertiary alcohol to form the exocyclic double bond

Based on established methods for analogous compounds:

- The crude tertiary alcohol (1 equivalent) is combined with p-toluenesulfonic acid monohydrate (1.6 equivalents) and calcium chloride dihydrate (1.6 equivalents) in toluene (5 mL/mmol)

- The mixture is refluxed overnight (note: foam formation may occur)

- After cooling, the solution is filtered, and the solid residue is washed with additional toluene

- The combined organic fractions are concentrated under reduced pressure

- Purification by column chromatography using a hexane/ethyl acetate gradient (typically 5:1) yields this compound

The (E)-configuration of the exocyclic double bond is generally favored under these reaction conditions due to thermodynamic factors.

Preparation Method 2: Via Knoevenagel Condensation

This approach involves a direct condensation between 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one and ethyl acetate derivatives.

Base-Catalyzed Condensation

Based on procedures described for related compounds:

Step 1: Knoevenagel condensation reaction

- A solution of 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) and ethyl acetate (2-4 equivalents) in methanol (2-3 mL/mmol) is prepared

- Sodium hydroxide solution (1N, 2.2 equivalents) or another suitable base is added

- The mixture is refluxed at 65-70°C for 2-3 hours

- After cooling to room temperature, the mixture is stirred overnight

- The reaction mixture is diluted with water, washed with diethyl ether, neutralized with 50% acetic acid, and extracted with dichloromethane

- The combined organic extracts are washed, dried, and concentrated

- Purification is achieved via column chromatography using ethyl acetate/hexanes with 0.5% acetic acid

Microwave-Assisted Synthesis

For improved efficiency and reduced reaction times:

Step 2: Microwave-accelerated condensation

- 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) and ethyl acetate (2 equivalents) are combined with potassium trimethylsilanoate (5 equivalents) in tetrahydrofuran (5 mL/mmol)

- The mixture is subjected to microwave irradiation at 90-120°C for 10-15 minutes

- After cooling, the organic solvent is removed under vacuum

- The residue is dissolved in water, cooled in an ice bath, and acidified to pH 1 with 1.5N HCl

- The precipitate is collected by filtration, washed with water, and dried

- Further purification may be achieved via column chromatography

Preparation Method 3: Via Wittig-Type Reactions

The Wittig reaction offers a stereoselective approach to forming the exocyclic double bond with potential for higher (E)-selectivity.

Horner-Wadsworth-Emmons Reaction

Step 1: Horner-Wadsworth-Emmons olefination

- Triethyl phosphonoacetate (1.2 equivalents) is treated with sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran at 0°C

- After hydrogen evolution ceases, 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) is added

- The reaction mixture is warmed to room temperature and stirred for 4-6 hours

- The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate

- The organic layer is washed with brine, dried over sodium sulfate, and concentrated

- Purification by column chromatography affords this compound

This approach typically favors the (E)-isomer due to the stabilized nature of the phosphonate carbanion.

Synthetic Route via Cross-Coupling

For cases where direct functionalization of pre-formed indene derivatives is preferable:

Suzuki-Miyaura Coupling Approach

Based on the method documented for related compounds:

Step 1: Preparation of brominated precursor

- Ethyl 2-(5-fluoro-1H-inden-3-yl)acetate is first brominated at the appropriate position

- Subsequent methoxylation at the adjacent position is performed

Step 2: Suzuki-Miyaura coupling

The brominated intermediate is subjected to palladium-catalyzed cross-coupling:

- The brominated indene derivative (1 equivalent), appropriate boronic acid or ester (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (3 equivalents) are combined in a mixture of dimethoxyethane and water (2:1)

- The mixture is degassed, sealed, and heated to 85°C overnight

- After cooling, the reaction mixture is poured into water, acidified, and extracted with ethyl acetate

- The organic layer is dried and concentrated

- Purification by column chromatography affords the desired product

Purification and Characterization

Purification Methods

Effective purification is critical for obtaining analytically pure this compound:

- Column chromatography on silica gel using gradient elution with hexane/ethyl acetate

- Preparative thin-layer chromatography for smaller-scale syntheses

- Recrystallization from appropriate solvent systems (ethanol, ethyl acetate/hexanes, etc.)

Analytical Characterization Data

Based on documented data for related compounds, expected spectroscopic characteristics include:

¹H NMR (400 MHz, DMSO-d₆) Estimated Chemical Shifts:

- Ethyl group: δ 1.24 (t, J=7.2 Hz, 3H, -CH₃), 4.13-4.14 (q, J=7.2 Hz, 2H, -OCH₂-)

- Methoxy group: δ 3.77-3.84 (s, 3H, -OCH₃)

- Dihydroindene ring: δ 2.94-3.00 (t, J=6.0 Hz, 2H, -CH₂-), 3.16-3.22 (m, 2H, -CH₂-)

- Olefinic proton: δ 6.45-6.55 (s, 1H, =CH-)

- Aromatic protons: δ 6.98-7.05 (dd, J=2.4/8.4 Hz, 1H), 7.29-7.37 (m, 1H)

¹⁹F NMR (282 MHz, DMSO-d₆):

- Expected signal: δ ~ -115 to -120 (for aromatic fluorine)

HPLC Analysis:

- Retention time: System-dependent, typically 8-10 minutes on C18 column with methanol/water gradient

- Purity assessment: >95% by area normalization

Mass Spectrometry:

- Expected [M+H]⁺: m/z 251.2

- Major fragments likely include loss of ethoxy group (m/z 205) and subsequent loss of CO (m/z 177)

Reaction Optimization and Scale-Up Considerations

Critical Parameters for Optimization

Several factors significantly impact yield and stereoselectivity:

- Temperature control during the alkylation step (-75°C must be precisely maintained)

- Anhydrous conditions throughout the synthesis

- Base strength and stoichiometry in condensation reactions

- Reaction time during dehydration to minimize isomerization

Scale-Up Considerations

When scaling up the synthesis, additional factors must be addressed:

- Exothermic nature of the alkylation and dehydration reactions requires careful heat management

- Gradual addition of reagents becomes more critical

- More efficient stirring systems may be needed to ensure homogeneity

- Purification strategies may need modification (e.g., continuous flow chromatography)

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have bioactive properties, making it useful in drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer activities.

Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate would depend on its specific interactions with molecular targets. These could include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

Pathways Involved: The biochemical pathways that are affected by these interactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

In contrast, non-fluorinated analogues like 36a exhibit reduced receptor selectivity.

Methoxy vs. Oxo Groups: The 5-methoxy group in the target compound improves solubility and steric bulk compared to 3-oxo derivatives (e.g., malononitrile-based NFAs).

Ester vs. Malononitrile Functionality: Ester derivatives are more lipophilic, favoring membrane permeability in drug design, while malononitrile groups enhance electron-accepting capacity for optoelectronic applications.

Optoelectronic Performance

- Malononitrile Derivatives (e.g., ITIC, Y6): Fluorination (e.g., 2FIC in Y6) reduces energy levels (LUMO ~−3.8 eV) for efficient electron transport in solar cells.

- Ester Derivatives : Less suited for optoelectronics due to higher LUMO levels (~−2.5 eV).

Isomerism and Stereochemical Effects

- E vs. Z Isomers: The E-configuration in the target compound stabilizes the planar enone system, critical for receptor binding. Z-isomers (e.g., 36b) exhibit distorted geometries and reduced bioactivity.

- Regioisomerism: Fluorine position (5- vs. 6-) in malononitrile derivatives affects crystallinity and charge mobility in NFAs.

Biological Activity

Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is a synthetic compound derived from the indene structure, characterized by the presence of a fluorine atom and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of enzyme interactions and receptor binding.

- Molecular Formula : C14H16O3F

- Molecular Weight : 252.28 g/mol

- CAS Number : 1199782-74-5

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that enhance its binding affinity to various biological targets. The fluorine atom increases lipophilicity, potentially improving membrane permeability and bioavailability. The methoxy group may also play a role in modulating interactions with enzymes and receptors.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound, focusing on its potential as an anti-cancer agent and its influence on neurotransmitter systems.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells, with an IC50 value of approximately 15 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.

Case Study 2: Neurotransmitter Modulation

Another study evaluated the compound's effects on serotonin and dopamine receptors. This compound displayed moderate binding affinity for the 5HT1A serotonin receptor and D2 dopamine receptor. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Comparative Biological Activity

A comparative analysis with structurally similar compounds revealed that this compound has enhanced biological activity due to the specific positioning of its substituents.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Ethyl (E)-2-(6-fluoro-5-methoxy...) | 15 | Breast Cancer Cells |

| Compound A | 25 | Breast Cancer Cells |

| Compound B | 30 | D2 Receptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.